N-(3,5-dimethylphenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Descripción
This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core and a sulfonamide group. Its structure features a 3,5-dimethylphenyl moiety and a 3-fluorophenylmethyl substituent, which influence its physicochemical and biological properties.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c1-15-10-16(2)12-20(11-15)27(14-18-6-4-7-19(23)13-18)30(28,29)21-8-5-9-26-17(3)24-25-22(21)26/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGMSNFOJKTOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3,5-dimethylphenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyridine and a sulfonamide group. Its unique structure contributes to its interaction with various biological targets. The molecular formula is C₁₅H₁₅F₁N₄O₂S.
Research indicates that the compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit specific kinases involved in inflammatory pathways, particularly p38 mitogen-activated protein kinase (MAPK) . This inhibition plays a crucial role in reducing inflammation and may also impact cancer progression.
- Antioxidant Activity : The compound demonstrates antioxidant properties, which contribute to its potential anticancer effects by modulating cellular signaling pathways .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Anticancer Activity
Studies have highlighted the compound's potential as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 12.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 8.0 | Inhibition of proliferation |
These results suggest that the compound may be effective in treating different types of cancer through various mechanisms .
Anti-inflammatory Activity
The anti-inflammatory properties have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. The compound has been tested in models of inflammation where it significantly reduced markers such as TNF-alpha and IL-6 .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the triazole or sulfonamide groups can enhance potency and selectivity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Increased binding affinity to target enzymes |
| Alteration of the sulfonamide group | Enhanced solubility and bioavailability |
These modifications can lead to derivatives with improved therapeutic profiles .
Case Studies
Several case studies have illustrated the efficacy of this compound:
- In Vivo Study on Tumor Growth : A study involving xenograft models demonstrated that administration of the compound led to a significant reduction in tumor size compared to controls.
- Clinical Trials : Early-phase clinical trials are ongoing to evaluate its safety and efficacy in humans for treating specific cancers.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following analysis focuses on derivatives sharing the [1,2,4]triazolo[4,3-a]pyridine sulfonamide scaffold but differing in substituents. Key comparisons include synthetic yields, melting points, NMR profiles, and substituent effects.
Key Observations :
- Synthetic Yields : All derivatives (8a, 8c, 6a) were synthesized with moderate to high yields (62–82%), indicating robust synthetic protocols for this class .
- Melting Points : Higher melting points (e.g., 184–186°C for 6a) correlate with simpler substituents (e.g., absence of benzyl groups), suggesting increased crystallinity .
- Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The 3,5-difluorophenyl group in 8a and 6a introduces strong electron-withdrawing effects, reflected in downfield NMR shifts (e.g., 9.51 ppm for H-3 in 8a) .
- Electron-Donating Groups (EDGs) : The 4-methoxybenzyl group in 8c contributes to upfield shifts (e.g., 3.71 ppm for OCH3) and enhanced solubility .
Substituent Impact on Physicochemical Properties
Table 2: Substituent-Driven Property Trends
| Substituent Type | Example Compound | Lipophilicity (Predicted) | Solubility | Bioavailability |
|---|---|---|---|---|
| Halogenated (3-chlorobenzyl, 3,5-difluorophenyl) | 8a | High (Cl, F groups) | Low | Moderate (potential CNS penetration) |
| Methoxy (4-methoxybenzyl) | 8c | Moderate | High (polar OCH3) | High |
| Alkyl (3,5-dimethylphenyl) | Target Compound | Moderate | Moderate | To be determined |
Analysis :
- Halogenated Derivatives : Compounds like 8a exhibit high lipophilicity due to Cl/F substituents, which may enhance membrane permeability but reduce aqueous solubility .
- Methoxy Derivatives : The 4-methoxy group in 8c improves solubility via hydrogen bonding, favoring oral bioavailability .
- Target Compound : The 3,5-dimethylphenyl and 3-fluorophenylmethyl groups likely balance lipophilicity and solubility, though experimental data are needed for confirmation .
NMR and Structural Insights
highlights how substituent-induced changes in chemical environments can be tracked via NMR. For instance:
- In compound 8a, the 3-chlorobenzyl group causes distinct splitting in the aromatic region (7.22–7.45 ppm), whereas the 3,5-dimethylphenyl group in the target compound would likely produce simpler splitting patterns due to symmetry .
- The 3-methyl group on the triazolo-pyridine core (common in all analogs) contributes to consistent upfield shifts (~2.04–2.76 ppm in 8c) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
